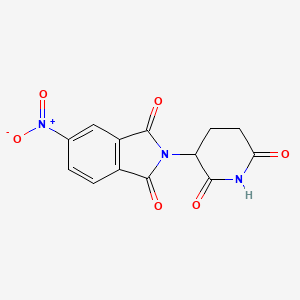

2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione

Vue d'ensemble

Description

“2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione” is a raw material used in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . It is also a functionalized cereblon ligand for the development of Thalidomide based PROTACs .

Synthesis Analysis

Based on “this compound” as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction . The detailed operation is as follows: the 2-(2,6-dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione reacted with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form compound 2. Compound 2 reacted with 3-ethynylaniline or 4-ethynylaniline to form compound 3 or 4 .

Molecular Structure Analysis

The structures of these compounds were confirmed by 1 H NMR, 13 C NMR, and MS . The molecular weight of a similar compound “2-(2,6-Dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione” is 274.23 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include substitution, click reaction, and addition reaction .

Applications De Recherche Scientifique

Synthesis and Derivative Design

Pomalidomide Derivatives Synthesis : Novel pomalidomide derivatives, using 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a base material, were synthesized. These compounds have shown potential in suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities, with some demonstrating significant inhibitory activity (Sun et al., 2022).

Cereblon Modulators : A series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives were developed as cereblon modulators. These have exhibited potent antiproliferative activity against certain cell lines and potential as antitumor drugs (Liu et al., 2022).

Anti-Psoriasis Agents : Derivatives of thalidomide, including 2-(1-benzyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, were synthesized and evaluated for anti-inflammatory activity. Some derivatives showed improved inhibitory activities on TNF-α and IL-6 expression, indicating potential as novel anti-psoriasis agents (Tang et al., 2018).

Biological and Chemical Evaluation

Antibacterial and Antifungal Activities : Isoindoline-1,3-diones analogues were synthesized and evaluated for in vitro antibacterial and antifungal activities. Some analogues showed moderate biological activities, suggesting potential as antibacterial or antifungal agents (Sankhe & Chindarkar, 2021).

Gel-Formation in Imide Derivatives : Research on solvation controlling reaction paths in imide derivatives, including isoindoline-1,3-diones, indicated their potential in gel formation under specific conditions, highlighting their chemical versatility (Singh & Baruah, 2008).

Tyrosinase Inhibitory Activity : Phthalimide derivatives, including isoindoline-1,3-dione derivatives, were synthesized and evaluated for their tyrosinase inhibitory activities. Some derivatives exhibited higher inhibitory activity than the control, suggesting potential applications in treating conditions like hyperpigmentation (Then et al., 2018).

Advanced Applications

Herbicidal Activity : Studies on isoindoline-1,3-dione derivatives have shown their potential as herbicides, particularly as inhibitors of protoporphyrinogen oxidase, an enzyme critical in plant metabolism (Huang et al., 2005).

Xanthine Oxidase Inhibitors : Certain morpholine-2,5-dione derivatives have been evaluated as xanthine oxidase inhibitors, suggesting potential applications in treating gout and other conditions involving excessive uric acid production (Šmelcerović et al., 2013).

Optoelectronic Applications : Novel acridin-isoindoline-1,3-dione derivatives have been synthesized and characterized for their photophysical and thermal properties, indicating potential applications in optoelectronics (Mane et al., 2019).

Mécanisme D'action

Target of Action

The primary target of 2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione is cereblon , a protein that plays a crucial role in various cellular processes . This compound is a functionalized cereblon ligand, which means it binds to cereblon and modulates its activity .

Mode of Action

This compound interacts with cereblon by binding to it, thereby affecting its function . This interaction leads to changes in the activity of cereblon, which can have various downstream effects on cellular processes .

Biochemical Pathways

It is known that cereblon, the target of this compound, is involved in several important cellular processes . Therefore, modulation of cereblon activity by this compound could potentially affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes in which cereblon is involved . These could potentially include changes in cell proliferation, apoptosis, and angiogenesis .

Orientations Futures

The development of small-molecule inhibitors requires a different approach. Targeted protein degradation technology (PROTAC) subverts the treatment of small-molecule inhibitors in the past . The molecular structure of pomalidomide is usually used as the ligand for E3 ligase in PROTAC production and it plays an important role in the development of protease degradation drugs . This method not only improves the efficacy of the drug but also reduces the damage to the normal tissues of the human body, and has received extensive attention in recent years .

Analyse Biochimique

Biochemical Properties

It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O6/c17-10-4-3-9(11(18)14-10)15-12(19)7-2-1-6(16(21)22)5-8(7)13(15)20/h1-2,5,9H,3-4H2,(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPNWKPZEHVONN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574009 | |

| Record name | 2-(2,6-Dioxopiperidin-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55003-81-1 | |

| Record name | 2-(2,6-Dioxopiperidin-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

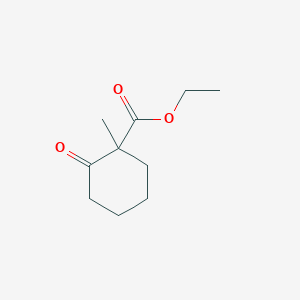

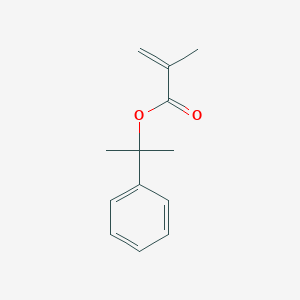

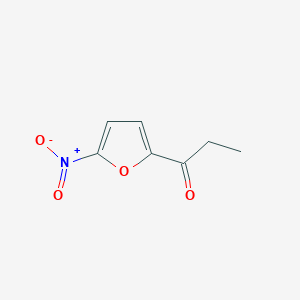

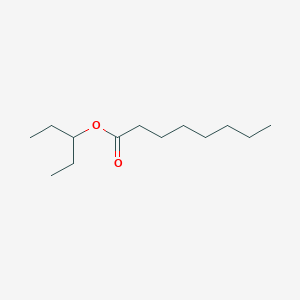

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one](/img/structure/B3053568.png)

![3-Hydroxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B3053575.png)

![6-hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3053589.png)